2-Methylpentane

Catalog No.
S600217
CAS No.
107-83-5
M.F
C6H14
CH3CH(CH3)(CH2)2CH3
C6H14
M. Wt
86.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylpentane

CAS Number

107-83-5

Product Name

2-Methylpentane

IUPAC Name

2-methylpentane

Molecular Formula

C6H14
CH3CH(CH3)(CH2)2CH3
C6H14

Molecular Weight

86.18 g/mol

InChI

InChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3

InChI Key

AFABGHUZZDYHJO-UHFFFAOYSA-N

SMILES

CCCC(C)C

Solubility

1.72e-04 M
In water, 14 mg/L
Soluble in ethanol, diethyl ether; miscible in acetone, benzene, chloroform
Solubility in water: none

Synonyms

2-methylpentane

Canonical SMILES

CCCC(C)C

2-Methylpentane, also known as isohexane, is a branched-chain alkane with the molecular formula C₆H₁₄. It is a structural isomer of hexane, meaning they have the same chemical formula but different arrangements of atoms []. In 2-methylpentane, a methyl group (CH₃) is attached to the second carbon atom of a five-carbon (pentane) chain [].

2-Methylpentane is not naturally abundant, but it can be obtained through the fractional distillation of petroleum []. It holds significance in scientific research primarily as a solvent due to its non-polar nature and relatively low boiling point [].


Molecular Structure Analysis

2-Methylpentane has a linear pentane chain with a methyl group branching off the second carbon atom. This branched structure distinguishes it from hexane, which has a straight, unbranched chain of six carbons []. The carbon-carbon bonds are single covalent bonds, and all carbon atoms are sp³ hybridized, meaning they have four single bonds to other atoms. Each hydrogen atom is bonded to a carbon atom with a single covalent bond [].

The key feature of the molecule is the branching. Compared to hexane, the branching in 2-Methylpentane creates a more compact and less symmetrical structure []. This can influence its physical properties like boiling point and packing efficiency.


Chemical Reactions Analysis

Synthesis

2-Methylpentane is primarily obtained through the fractional distillation of petroleum. This process separates various hydrocarbon components based on their boiling points [].

There are also laboratory methods for synthesizing 2-Methylpentane, but these are less common due to the availability from petroleum sources.

Decomposition

Under high temperatures and in the presence of oxygen, 2-Methylpentane undergoes combustion, reacting with oxygen to produce carbon dioxide and water vapor.

C₆H₁₄ + 9O₂ → 6CO₂ + 7H₂O (balanced equation) []

Other Reactions

Physical and Chemical Properties

  • Molecular Formula: C₆H₁₄ []
  • Molar Mass: 86.18 g/mol []
  • Appearance: Colorless liquid []
  • Odor: Slight odor [] (Data varies on this property)
  • Melting Point: -153 °C []
  • Boiling Point: 60 °C []
  • Density: 0.653 g/cm³
  • Solubility: Slightly soluble in water (0.14 g/L), miscible with most organic solvents []
  • Stability: Relatively stable under ambient conditions []
  • Chemical Properties: Non-polar, flammable []

Mechanism of Action (Not Applicable)

2-Methylpentane does not have a specific biological function or mechanism of action in living systems.

  • Flammability: 2-Methylpentane is highly flammable with a flash point of -7 °C. Its vapors can form explosive mixtures with air.
  • Toxicity: 2-Methylpentane is considered to have low to moderate toxicity. However, exposure to high concentrations can cause central nervous system depression, dizziness, and headaches.
  • Health Hazards: Prolonged or repeated exposure can irritate the skin and respiratory system.

Safety Precautions:

  • Handle 2-Methylpentane in a well-ventilated area.
  • Use appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling the compound.
  • Keep away from heat, sparks, and open flames.
  • Store in a cool, dry, and well-ventilated place.
  • Dispose of waste according to local regulations.

Solvent

  • Nonpolarity: 2-Methylpentane is a nonpolar solvent, meaning it does not have charged regions within its molecule. This makes it ideal for dissolving other nonpolar compounds, such as lipids, fats, and oils . This property is crucial in various research areas, including:
    • Biochemical research: Extracting and analyzing cellular components like membranes and lipoproteins .
    • Environmental science: Studying the behavior of organic pollutants in water or soil .
    • Material science: Investigating the properties of polymers and other nonpolar materials .

Reference Compound

  • Defined structure and properties: Due to its well-defined structure and well-understood physicochemical properties, 2-Methylpentane is often used as a reference compound in various analytical techniques. For example:
    • Chromatography: As a standard for calibrating separation techniques like gas chromatography and high-performance liquid chromatography .
    • Nuclear magnetic resonance (NMR) spectroscopy: As a reference for chemical shift calibration in analyzing organic compounds .

Research into 2-Methylpentane itself

  • Thermodynamic studies: Researchers investigate the thermodynamic properties of 2-Methylpentane, such as its heat capacity and vapor pressure, to understand the fundamental behavior of branched-chain alkanes .
  • Environmental impact: Research is conducted on the potential environmental effects of 2-Methylpentane, including its biodegradability, toxicity to aquatic organisms, and contribution to ozone depletion .

Physical Description

Watery liquid with a gasoline-like odor, Floats on water. Produces an irritating vapor. (USCG, 1999)
Methyl pentane appears as colorless liquid. Isomers (2-methyl, 3-methyl) are possible and present in technical mixtures or singly for research purposes. Used in organic synthesis and as a solvent.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Clear liquids with mild, gasoline-like odors.

Color/Form

Colorless liquid
Liquid or oil

XLogP3

3.2

Boiling Point

140.5 °F at 760 mm Hg (USCG, 1999)
60.2 °C
60.21 °C
60 °C
122-145°F

Flash Point

-20 °F (USCG, 1999)
<20 °F (<-7 °C) (Closed cup)
-32 °C c.c.
-54 to 19°F

Vapor Density

3.00 (Air = 1)
Relative vapor density (air = 1): 3.0

Density

0.653 at 68 °F (USCG, 1999)
0.6550 g/cu cm at 25 °C
Relative density (water = 1): 0.65
0.65-0.66

LogP

log Kow = 3.21 (est)
3.2 (estimated)

Melting Point

-244.6 °F (USCG, 1999)
-153.6 °C
-153 °C
-245 to -148°F

UNII

49IB0U6MLD

GHS Hazard Statements

H304: May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H340: May cause genetic defects [Danger Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity]

Vapor Pressure

310.2 mm Hg (USCG, 1999)
211.01 mmHg
211 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 23
310.2 mmHg

Pictograms

Health Hazard

Health Hazard

Other CAS

43133-95-5
107-83-5
64742-49-0

Wikipedia

2-methylpentane

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Fractional distillation of gasoline derived from crude oil or liquid product derived from natural gas

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
Petrochemical manufacturing
Petroleum refineries
Pentane, 2-methyl-: ACTIVE

Analytic Laboratory Methods

Mass spectrometry & gas chromatography were used for identification & determination of alkanes, alkenes, alkynes, alicyclic cmpd, aromatics, ethers, alcohols, ketones, aldehydes, esters, freons, & halocarbons.
Pairs of side-by-side charcoal tubes & 3M brand passive vapor monitor samples were analyzed for 2-methylpentane; satisfactory correlation was found between monitors & tubes.
Purge and trap gas chromatographic analysis of volatile organic carbon compounds in water. The organics are trapped at 30 °C on a packed cold trap prior to flash volatilization of the volatiles across a fused silica transfer line onto a capillary column. The method separated over 200 organic compounds within 40 min using flame ionization and ion trap detection and is capable of quantitation down to 5 ng/l per component. The recoveries of 2-methylpentane from water at 30 and 60 °C were 65 and 93%, respectively. Improvement was made of compound recovery by substituting a second Tenax-TA tube with Chromosorb 106 and a third Tenax-TA tube with Spherocarb. Percentage recoveries of 2-methylpentane with the two series of tubes (all Tenax-TA or 3 different kinds) were 40.1, 49.3, and 10.4%, and 40.7, 58.5, and 0.8% for tubes 1, 2, and 3, respectively.

Clinical Laboratory Methods

A gas chromatographic method for analyzing urinary metabolites.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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